1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is of interest due to its potential biological activities and its role in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol typically involves the condensation reaction between 6-methyl-2-pyridinecarboxaldehyde and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The resulting Schiff base is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques suitable for large-scale production, such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the imine or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound’s antimicrobial activity may be due to its ability to chelate metal ions essential for microbial growth, thereby inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl]naphthalen-2-ol: This compound is similar in structure but has a pyrimidine ring instead of a pyridine ring.
1-[(E)-[(6-methyl-1,3-benzothiazol-2-yl)imino]methyl]naphthalen-2-ol: This compound has a benzothiazole ring instead of a pyridine ring.
Uniqueness
1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol is unique due to its specific combination of a naphthalene ring and a methylpyridine moiety, which imparts distinct electronic and steric properties. These properties influence its reactivity and the stability of its metal complexes, making it particularly useful in coordination chemistry and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H14N2O |
---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
1-[(E)-(6-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-8-17(19-12)18-11-15-14-7-3-2-6-13(14)9-10-16(15)20/h2-11,20H,1H3/b18-11+ |
InChI-Schlüssel |
GOXMIRPGNYQUGX-WOJGMQOQSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)/N=C/C2=C(C=CC3=CC=CC=C32)O |
Kanonische SMILES |
CC1=NC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.